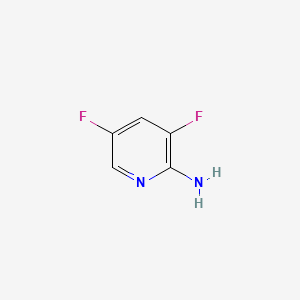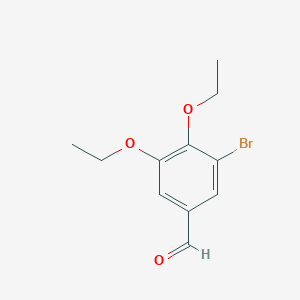
3-溴-4,5-二乙氧基苯甲醛
描述
3-Bromo-4,5-diethoxybenzaldehyde: is an organic compound with the molecular formula C11H13BrO3 . It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine and ethoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
科学研究应用
3-Bromo-4,5-diethoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and antioxidant properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
Target of Action
It is known that the compound can interact with various biological molecules due to its structural features .
Mode of Action
It is known to participate in free radical reactions . In such reactions, a molecule like N-bromosuccinimide loses a bromine atom, leaving behind a succinimidyl radical. This radical can then interact with other molecules, leading to various chemical transformations .
Biochemical Pathways
3-Bromo-4,5-diethoxybenzaldehyde has been shown to affect the Akt-PGC1α-Sirt3 pathway . This pathway plays a crucial role in cellular energy metabolism and oxidative stress response. By modulating this pathway, 3-Bromo-4,5-diethoxybenzaldehyde can influence the production of reduced glutathione, a key antioxidant in cells .
Result of Action
3-Bromo-4,5-diethoxybenzaldehyde has been shown to possess antioxidant effects . It enhances the level of reduced glutathione in cells, thereby protecting them against oxidative stress . This can have various molecular and cellular effects, including the prevention of cell damage and death.
生化分析
Biochemical Properties
3-Bromo-4,5-diethoxybenzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glutathione-related enzymes, enhancing the production of reduced glutathione in human keratinocytes . This interaction is mediated by the activation of NF-E2-related factor 2 (Nrf2), which promotes the localization of Nrf2 into the nucleus by phosphorylating its upstream signaling proteins, extracellular signal-regulated kinase, and protein kinase B .
Cellular Effects
3-Bromo-4,5-diethoxybenzaldehyde influences various cellular processes. It has been observed to enhance the level of reduced glutathione via the Nrf2-mediated pathway in human keratinocytes . This compound activates Nrf2 signaling cascades, which are mediated by extracellular signal-regulated kinase and protein kinase B, upregulating heme oxygenase-1 and inducing cytoprotective effects against oxidative stress . Additionally, it has been shown to protect cells from hydrogen peroxide and UVB-induced oxidative damage .
Molecular Mechanism
The molecular mechanism of 3-Bromo-4,5-diethoxybenzaldehyde involves its interaction with various biomolecules. It activates Nrf2 signaling cascades in keratinocytes, mediated by extracellular signal-regulated kinase and protein kinase B . This activation leads to the upregulation of heme oxygenase-1, which provides cytoprotective effects against oxidative stress . The compound also induces the phosphorylation of extracellular signal-regulated kinase and protein kinase B, further enhancing its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-4,5-diethoxybenzaldehyde have been observed to change over time. The compound has been shown to increase the production of reduced glutathione and establish cellular protection against oxidative stress via an Nrf2-mediated pathway . These effects are concentration- and time-dependent, with higher concentrations and longer exposure times leading to more pronounced effects . The stability and degradation of the compound in laboratory settings have not been extensively studied, but its long-term effects on cellular function have been observed in in vitro studies .
Dosage Effects in Animal Models
The effects of 3-Bromo-4,5-diethoxybenzaldehyde vary with different dosages in animal models. Higher doses of the compound have been associated with increased cytoprotective effects against oxidative stress . The threshold effects and potential toxic or adverse effects at high doses have not been extensively studied.
Metabolic Pathways
3-Bromo-4,5-diethoxybenzaldehyde is involved in various metabolic pathways. It interacts with enzymes such as glutathione synthetase, enhancing the production of reduced glutathione in human keratinocytes . This interaction is mediated by the activation of NF-E2-related factor 2, which promotes the localization of Nrf2 into the nucleus by phosphorylating its upstream signaling proteins . The compound’s effects on metabolic flux and metabolite levels have not been extensively studied, but its role in enhancing glutathione production suggests a significant impact on cellular metabolism .
Transport and Distribution
The transport and distribution of 3-Bromo-4,5-diethoxybenzaldehyde within cells and tissues involve various transporters and binding proteins. The compound’s interaction with glutathione-related enzymes suggests that it may be transported and distributed in a manner similar to other glutathione-related compounds . The specific transporters and binding proteins involved in its transport and distribution have not been extensively studied .
Subcellular Localization
The subcellular localization of 3-Bromo-4,5-diethoxybenzaldehyde and its effects on activity or function have not been extensively studied. Its interaction with NF-E2-related factor 2 and the subsequent localization of Nrf2 into the nucleus suggest that the compound may be localized in the cytoplasm and nucleus .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-diethoxybenzaldehyde typically involves the bromination of 4,5-diethoxybenzaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for 3-Bromo-4,5-diethoxybenzaldehyde are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity .
化学反应分析
Types of Reactions: 3-Bromo-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted benzaldehyde derivatives.
相似化合物的比较
- 3-Bromo-4,5-dimethoxybenzaldehyde
- 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde
Comparison: 3-Bromo-4,5-diethoxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its reactivity and biological activity compared to its methoxy or hydroxy analogs. The ethoxy groups can affect the compound’s solubility, stability, and interaction with biological targets .
属性
IUPAC Name |
3-bromo-4,5-diethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBFTPYBXACRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00383143 | |
| Record name | 3-bromo-4,5-diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90109-64-1 | |
| Record name | 3-bromo-4,5-diethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00383143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Chloro-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(trifluoromethyl)-2(1H)-pyridinone](/img/structure/B1273190.png)
![5-Chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione](/img/structure/B1273191.png)
![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carboxylic acid](/img/structure/B1273192.png)
![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanol](/img/structure/B1273196.png)
![7-Amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1273199.png)
![1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-ethanone](/img/structure/B1273200.png)

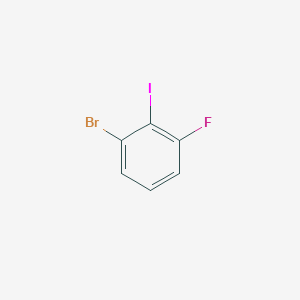
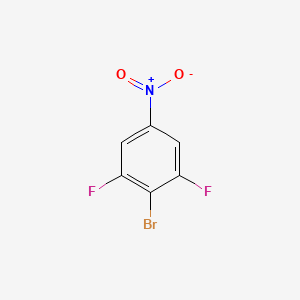
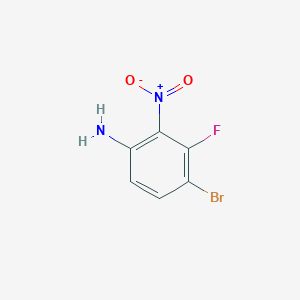

![(4-Aminophenyl){4-[4-(trifluoromethyl)phenyl]-piperazino}methanone](/img/structure/B1273218.png)
